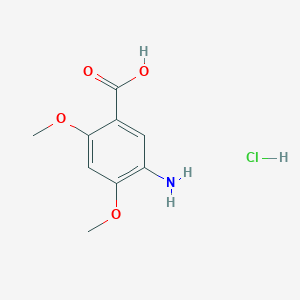

5-Amino-2,4-dimethoxybenzoic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-2,4-dimethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO4 . It is used for research purposes . It is also known as Fmoc-5-amino-2,4-dimethoxy-benzoic acid .

Molecular Structure Analysis

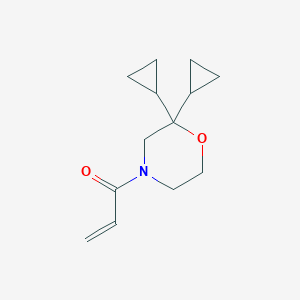

The molecular structure of this compound consists of a benzene ring substituted with two methoxy groups, an amino group, and a carboxylic acid group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

This compound is a white powder . It has a molecular weight of 233.65 g/mol . The compound is stable under normal temperatures and pressures .科学的研究の応用

Molecular Structure Analysis

In the study of molecular structures, 5-amino-2,4-dimethoxybenzoic acid derivatives demonstrate significant interactions through hydrogen bonding. For instance, 5-[(E)-(2,6-Dichlorobenzylidene)amino]-2-hydroxybenzoic acid showcases two geometrically distinct molecules in its structure, which form dimers through intermolecular hydrogen bonds. This interaction facilitates the formation of polymeric sheets, highlighting the compound's potential in materials science and structural chemistry (M. Tahir et al., 2010).

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel molecules with potential therapeutic applications. A notable example is the synthesis of unnatural amino acid 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2), which mimics a tripeptide β-strand and forms β-sheetlike hydrogen-bonded dimers. This innovative approach in peptide synthesis can significantly impact drug design and biomolecular engineering (J. Nowick et al., 2000).

Antioxidant Properties

Research into the antioxidant capabilities of 5-amino-2,4-dimethoxybenzoic acid derivatives reveals their potential in combating oxidative stress. Specifically, derivatives containing the 5-amino-1,3,4-oxadiazole moiety have shown significant free-radical scavenging ability. This property is crucial for developing new antioxidant agents, which can mitigate damage from oxidative stress in biological systems (K. Ali, 2015).

Anti-inflammatory and Analgesic Activities

Compounds derived from 5-amino-2,4-dimethoxybenzoic acid have demonstrated anti-inflammatory and analgesic properties. A study exploring novel 4,6-dimethoxy-5-(heterocycles)benzofuran starting from naturally occurring visnagin indicates these derivatives possess significant anti-inflammatory, analgesic, and anticonvulsant activities. Such findings are pivotal for pharmaceutical research aiming to develop new medications for pain and inflammation management (E. El-Sawy et al., 2014).

Photodynamic Therapy

The compound's derivatives are also explored for their application in photodynamic therapy (PDT), a treatment modality for various cancers. Research into the transport mechanisms of 5-aminolevulinic acid, a related compound, in the small intestine highlights the potential of these derivatives in improving the effectiveness of PDT. Understanding the transport and metabolic pathways of such compounds can enhance the selectivity and efficiency of PDT in cancer treatment (C. Anderson et al., 2010).

作用機序

Target of Action

It has been shown to inhibit the production ofepidermal growth factor (EGF) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

It is known to inhibit the production of EGF

Biochemical Pathways

Given its inhibitory effect on EGF production , it can be inferred that it may impact pathways related to cell growth and proliferation.

Pharmacokinetics

It is suggested that it has high gi absorption , which could potentially impact its bioavailability.

Result of Action

It has been shown to inhibit the production of egf , which suggests that it may have an impact on cell growth and proliferation.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

特性

IUPAC Name |

5-amino-2,4-dimethoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4.ClH/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRHROLVLDDNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2858403.png)

![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)

![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858413.png)

![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide](/img/structure/B2858420.png)